4-Ethyl-5-fluoropyrimidine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-5-fluoropyrimidine Hydrochloride is a pyrimidine derivative . It is also known as Voriconazole Impurity C . It is used in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents .

Molecular Structure Analysis

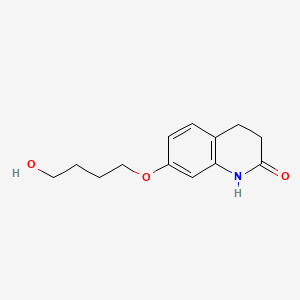

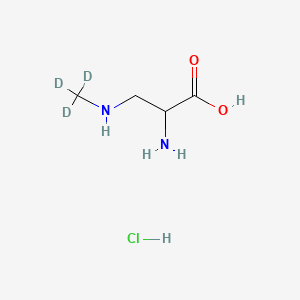

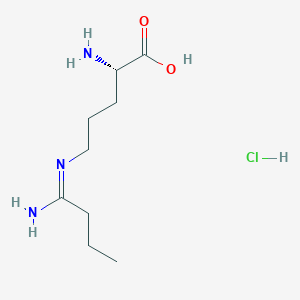

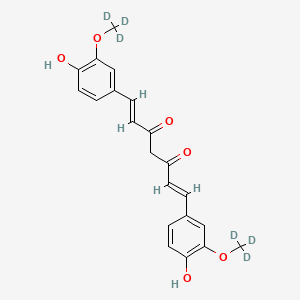

The molecular formula of 4-Ethyl-5-fluoropyrimidine Hydrochloride is C6H7FN2•HCl . The molecular weight is 162.59 . The non-hydrochloride form of the compound has a molecular weight of 126.13 .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds for Kinase Inhibition

4-Ethyl-5-fluoropyrimidine hydrochloride is involved in the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which are potential kinase inhibitors. These compounds show promise in anticancer therapy as 5-fluorouracil (5-FU) is a core molecule in various anticancer agents. The synthesis involves regioselective substitution and the introduction of amide substituents, indicating the compound's utility in creating kinase inhibitors with potential anticancer applications Wada et al., 2012.

Efficient Synthesis of Fluoropyrimidines

A concise and efficient synthesis method for 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones and different amidine hydrochlorides has been reported, showcasing the utility of 4-Ethyl-5-fluoropyrimidine hydrochloride as a building block in medicinal chemistry. This method offers a practical approach to synthesizing such compounds under mild conditions with good to excellent yields, highlighting its importance in drug discovery and development Liu et al., 2019.

Antitumor Applications

Sulfonamide derivatives containing 5-fluorouracil indicate the relevance of 4-Ethyl-5-fluoropyrimidine hydrochloride in developing potent antitumor agents with low toxicity. These derivatives have been designed and synthesized, demonstrating high antitumor activity and low toxicity, marking significant progress in the search for more effective cancer treatments Huang et al., 2001.

Oral Fluoropyrimidine Derivatives

Research into oral fluoropyrimidine derivatives, such as S-1, which aim to improve the efficacy of 5-FU while reducing toxicity, further underscores the potential applications of 4-Ethyl-5-fluoropyrimidine hydrochloride. These studies focus on developing more convenient and effective chemotherapy options, highlighting the compound's role in advancing cancer treatment modalities Saif et al., 2009.

Safety And Hazards

4-Ethyl-5-fluoropyrimidine Hydrochloride should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and breathing dust/fume/gas/mist/vapors/spray . It is recommended to use protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Ethyl-5-fluoropyrimidine Hydrochloride involves the reaction of ethyl cyanoacetate with fluorine gas, followed by cyclization with ammonia and subsequent hydrochloric acid treatment.", "Starting Materials": [ "Ethyl cyanoacetate", "Fluorine gas", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Ethyl cyanoacetate is reacted with fluorine gas in the presence of a catalyst to yield ethyl 4-fluorobutyrate.", "The resulting product is then cyclized with ammonia in the presence of a base to form 4-ethyl-5-fluoropyrimidine.", "Finally, the pyrimidine compound is treated with hydrochloric acid to yield 4-Ethyl-5-fluoropyrimidine Hydrochloride." ] } | |

Número CAS |

1391052-89-3 |

Nombre del producto |

4-Ethyl-5-fluoropyrimidine Hydrochloride |

Fórmula molecular |

C6H8ClFN2 |

Peso molecular |

162.592 |

Nombre IUPAC |

4-ethyl-5-fluoropyrimidine;hydrochloride |

InChI |

InChI=1S/C6H7FN2.ClH/c1-2-6-5(7)3-8-4-9-6;/h3-4H,2H2,1H3;1H |

Clave InChI |

IWOPZQIHYWUWSD-UHFFFAOYSA-N |

SMILES |

CCC1=NC=NC=C1F.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.